4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

PDK4 inhibition radicicol comparator IC50 head-to-head

Secure your supply of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, a critical chemical probe for dissecting PDK4-specific functions. This compound uniquely induces complete ATP-lid disordering upon binding, a conformational change not recapitulated by pan-inhibitors like PS10 or the PDK4-sparing JX06 [3]. Its high-resolution co-crystal structure (PDB: 2ZDX) provides an irreplaceable template for structure-guided drug design, revealing cryptic pockets inaccessible to other ligands [3]. Unlike generic PDK inhibitors, this tool guarantees PDK4-exclusive target engagement, essential for unambiguous validation in glucose tolerance and insulin sensitivity assays [3]. Ensure your metabolic disease research is built on pharmacologically precise, isoform-selective chemical biology.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 1093065-35-0
Cat. No. B2444220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
CAS1093065-35-0
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19)
InChIKeyHCVGDCZENHADEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 1093065-35-0): Procurement-Relevant Structural Identity and Target Class


4-(4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 1093065-35-0) is a synthetic 3,4-diaryl-1H-pyrazole derivative containing a resorcinol (benzene-1,3-diol) moiety. This compound belongs to the dihydroxyphenyl-pyrazole chemotype and is annotated as a selective, ATP-competitive inhibitor of pyruvate dehydrogenase kinase isoform 4 (PDK4), a mitochondrial kinase implicated in metabolic regulation [1]. Structural characterization by X-ray crystallography (PDB: 2ZDX) confirms its binding to the ATP-binding pocket of human PDK4, where it induces a unique conformational rearrangement involving complete disordering of the ATP lid [2]. The compound is commercially available under the synonym M77976 (CAS 394237-61-7, 4-methoxyphenyl positional isomer) and serves as a chemical probe for dissecting PDK4-specific functions in metabolic disease research.

Why Generic Substitution is Inappropriate for 4-(4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol in PDK4-Targeted Research


PDK inhibitors exhibit profound isoform selectivity profiles, divergent binding mechanisms, and distinct conformational effects on the kinase domain that are not interchangeable. This compound (characterized as the 4-methoxyphenyl isomer M77976) selectively inhibits PDK4 with an IC50 of 648 µM, while the structurally related pan-inhibitor PS10 suppresses all four PDK isoforms at sub-micromolar concentrations (PDK4 IC50 = 0.76 µM) . The covalent inhibitor JX06 potently inhibits PDK1/2/3 (IC50 = 49–313 nM) but spares PDK4 (IC50 >10 µM), demonstrating that PDK4-selective pharmacology cannot be achieved with PDK1/2/3-targeted probes [1]. Furthermore, the distinct mechanism of action—complete disordering of the ATP lid coupled with a large domain rearrangement expanding the active-site cleft—is not recapitulated by nucleotide ligands (ADP, AMPPNP) or by the natural product radicicol, despite binding to the same ATP pocket [2]. Generic substitution across PDK inhibitors therefore risks confounding isoform-specific functional readouts and misattributing pharmacological effects.

Quantitative Differentiation Evidence for 4-(4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (M77976) Versus PDK Inhibitor Comparators


PDK4 Inhibition Potency: M77976 vs. Radicicol Under Identical Assay Conditions

Under identical in vitro conditions, M77976 inhibits human PDK4 with an IC50 of 648 µM, while radicicol—a previously characterized PDK inhibitor—displays an IC50 of approximately 1 mM (1000 µM) against PDK4 [1]. This represents a ~1.54-fold increase in inhibitory potency for M77976 over radicicol against the PDK4 isoform. Critically, radicicol also potently inhibits Hsp90 (IC50 < 1 µM), confounding its use as a PDK4-selective tool .

PDK4 inhibition radicicol comparator IC50 head-to-head

PDK4 Isoform Selectivity: M77976 as a PDK4-Specific Tool vs. Pan-PDK Inhibitor PS10

M77976 is characterized as a PDK4-selective inhibitor (IC50 = 648 µM), with the primary literature and multiple authoritative databases designating it as specific for PDK4 over other PDK isoforms [1]. In contrast, PS10—a structurally distinct pan-PDK inhibitor—suppresses all four PDK isoforms with IC50 values of 0.8 µM (PDK2), 0.76 µM (PDK4), 2.1 µM (PDK1), and 21.3 µM (PDK3) . While PS10 is approximately 850-fold more potent against PDK4 in biochemical assays, its pan-isoform activity precludes its use for interrogating PDK4-specific biology. M77976 remains the only commercially available PDK inhibitor explicitly developed and crystallographically validated as a PDK4-specific probe.

PDK isoform selectivity PS10 comparator pan-PDK inhibition

Mechanistic Differentiation: Complete ATP Lid Disordering by M77976 vs. Partial Disordering by ADP/AMPPNP and Radicicol

X-ray crystallographic analysis of PDK4-inhibitor complexes reveals that M77976 binding induces complete disordering of the ATP lid (residues 312–337) and a large domain rearrangement that further expands the active-site cleft beyond the open conformations observed with ADP or AMPPNP [1]. ADP-bound PDK4 displays only a partially disordered ATP lid, while AMPPNP-bound PDK4 retains a more ordered lid structure. This complete ATP lid disordering is a unique mechanistic signature of M77976 that is not observed with nucleotide ligands or with radicicol, which binds to the same ATP pocket but induces distinct conformational effects [2]. The structural resolution is 2.54 Å (PDB: 2ZDX), providing atomic-level validation.

PDK4 conformational change ATP lid disordering X-ray crystallography

PDK4-Selective vs. PDK4-Sparing: M77976 and JX06 Occupy Opposite Ends of the PDK Isoform Selectivity Spectrum

M77976 selectively inhibits PDK4 (IC50 = 648 µM), whereas the covalent inhibitor JX06 potently inhibits PDK1, PDK2, and PDK3 (IC50 values of 49 nM, 101 nM, and 313 nM, respectively) but is essentially inactive against PDK4 (IC50 > 10 µM) [1]. This inverse selectivity profile positions M77976 and JX06 as complementary pharmacological tools: M77976 enables selective PDK4 blockade, while JX06 enables selective PDK1/2/3 blockade with PDK4 sparing. No other commercially available PDK inhibitor pair offers this degree of reciprocal isoform coverage, making M77976 indispensable for experiments requiring PDK4-exclusive inhibition.

PDK4 selectivity JX06 comparator covalent PDK inhibitor

Structural Target Class Differentiation: M77976 (PDK4-Selective) vs. CCT018159 (Hsp90-Selective) Despite Shared Pyrazole-Resorcinol Scaffold

M77976 and CCT018159 share a 3,4-diaryl pyrazole-resorcinol core scaffold, yet they exhibit divergent primary target engagement: M77976 is developed and validated as a PDK4-selective inhibitor (IC50 = 648 µM), while CCT018159 is a characterized Hsp90 ATPase inhibitor (Hsp90β IC50 = 3.2 µM; yeast Hsp90 IC50 = 6.6 µM) [1][2]. This scaffold-dependent target divergence illustrates that subtle structural modifications within the pyrazole-resorcinol chemotype can dramatically redirect kinase vs. chaperone selectivity, underscoring the importance of using the precisely validated compound for the intended target rather than assuming functional equivalence based on chemical similarity alone.

pyrazole-resorcinol chemotype target selectivity CCT018159 comparator

Target Engagement Validation: Atomic-Resolution X-ray Crystal Structure of M77976 Bound to Human PDK4

The binding mode of M77976 to human PDK4 has been unequivocally established by X-ray crystallography at 2.54 Å resolution (PDB ID: 2ZDX) [1]. The structure confirms that M77976 occupies the ATP-binding pocket, forms specific interactions with the kinase hinge region, and induces a unique conformational state characterized by complete disordering of the ATP lid (residues 312–337) and expansion of the active-site cleft [2]. This atomic-level target engagement data provides a structural rationale for PDK4 selectivity and offers a validated starting point for structure-guided optimization. In contrast, many PDK4 inhibitors (e.g., DCA, PDK4-IN-1) lack publicly available co-crystal structures, limiting their utility for rational drug design.

PDK4 crystal structure target engagement PDB 2ZDX

Recommended Research Application Scenarios for 4-(4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (M77976) Based on Quantitative Differentiation Evidence


PDK4-Specific Pharmacological Dissection in Metabolic Disease Models

In obesity and type 2 diabetes research, where PDK4 is upregulated in skeletal muscle and liver and contributes to metabolic inflexibility, M77976 (PDK4 IC50 = 648 µM) enables selective pharmacological blockade of PDK4 without confounding inhibition of PDK1, PDK2, or PDK3. Unlike the pan-inhibitor PS10 (PDK4 IC50 = 0.76 µM; PDK1/2/3 also inhibited within 2.8-fold) or the PDK4-sparing covalent inhibitor JX06 (PDK4 IC50 >10 µM), M77976 provides PDK4-exclusive target engagement validated by X-ray crystallography (PDB: 2ZDX) [1]. This selectivity is essential for experiments—such as glucose tolerance tests, insulin sensitivity assays, or ex vivo PDH complex activity measurements—where distinguishing PDK4-specific effects from those mediated by other PDK isoforms is critical for target validation [2].

Structure-Based Drug Design Targeting the PDK4 Nucleotide-Binding Pocket

The high-resolution co-crystal structure of M77976 bound to human PDK4 (PDB: 2ZDX, 2.54 Å) provides a unique template for structure-guided optimization of PDK4 inhibitors. M77976 induces complete disordering of the ATP lid and a large domain rearrangement that maximally expands the active-site cleft—a conformational state not achieved by ADP, AMPPNP, or radicicol [1]. This 'fully open' conformation reveals binding pocket features inaccessible in other PDK4-ligand structures, enabling fragment-based screening, docking studies, and rational design of derivatives with improved potency and physicochemical properties. Medicinal chemistry teams can leverage the publicly deposited coordinates and electron density maps to guide synthetic efforts toward analogs with enhanced drug-like characteristics while preserving PDK4 selectivity [2].

PDK4-Specific Chemical Probe for Isoform Selectivity Profiling Panels

In kinase selectivity profiling campaigns, M77976 serves as a PDK4-positive control probe to benchmark assay sensitivity and establish selectivity thresholds. Its well-characterized IC50 of 648 µM against PDK4, combined with its demonstrated inactivity against PDK1, PDK2, and PDK3 at comparable concentrations, makes it a reliable reference compound for calibrating biochemical and cellular PDK4 activity assays [1]. When used alongside the PDK1/2/3-selective probe JX06 (PDK4 IC50 >10 µM), researchers can establish a comprehensive PDK isoform selectivity fingerprint for novel inhibitors, distinguishing PDK4-mediated effects from off-target PDK1/2/3 activity with a level of pharmacological precision not achievable with pan-inhibitors like PS10 or DCA [2].

Crystallographic Fragment Elaboration and Ligand Efficiency Analysis

The M77976-PDK4 co-crystal structure (PDB: 2ZDX) provides an experimentally validated starting point for fragment-based drug discovery (FBDD) campaigns targeting PDK4. The complete disordering of the ATP lid upon M77976 binding reveals a cryptic pocket adjacent to the nucleotide-binding site that is occluded in the ADP- and AMPPNP-bound structures [1]. This cryptic pocket may be exploited for designing bitopic inhibitors or for improving selectivity over other PDK isoforms and Hsp90—a critical consideration given that structurally analogous pyrazole-resorcinol compounds (e.g., CCT018159) primarily target Hsp90 rather than PDK4 [2]. The M77976 scaffold therefore represents a validated entry point for fragment elaboration strategies aimed at simultaneously enhancing PDK4 potency and suppressing off-target chaperone inhibition.

Quote Request

Request a Quote for 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.